tert-Butyl 2-methylidenebut-3-enoate
Description
tert-Butyl 2-methylidenebut-3-enoate is a substituted butenoate ester featuring a tert-butyl ester group and a conjugated diene system. Its structure combines steric hindrance from the tert-butyl group with the reactivity of the α,β-unsaturated ester moiety, making it a unique candidate for studying regioselectivity and stereochemical outcomes in cycloaddition reactions.
Properties
CAS No. |
44985-61-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
tert-butyl 2-methylidenebut-3-enoate |
InChI |
InChI=1S/C9H14O2/c1-6-7(2)8(10)11-9(3,4)5/h6H,1-2H2,3-5H3 |
InChI Key |
YHFATJYBSKDTFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 2-methylidenebut-3-enoate can be synthesized through various methods. One common approach involves the reaction of 1-buten-4-ol with acetic acid or anhydride under acidic conditions. The reaction requires an appropriate temperature and time to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-methylidenebut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the methylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
tert-Butyl 2-methylidenebut-3-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 2-methylidenebut-3-enoate exerts its effects involves its interaction with various molecular targets. The compound can form enolate ions, which participate in nucleophilic attacks on electrophilic centers. This reactivity is crucial in many of its chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of tert-Butyl 2-methylidenebut-3-enoate with structurally analogous compounds requires analysis of reactivity, stability, and synthetic utility.
Key Findings:
Steric Effects: The tert-butyl group in this compound significantly impacts reaction pathways by hindering nucleophilic attack at the ester carbonyl, a feature absent in methyl or ethyl analogs .
Electronic Effects: The electron-withdrawing ester group enhances its dienophilic character compared to non-ester analogs like ethyl vinyl ether. This aligns with studies on α,β-unsaturated esters in cycloadditions .
Stability : Hypothetical thermal stability data suggest that bulky substituents improve resistance to decomposition, a trend observed in tert-butyl-substituted compounds generally .
Limitations of Available Evidence
For instance:
Thus, the above comparison is extrapolated from general principles of organic chemistry rather than specific studies on this compound.
Recommendations for Further Research
To address gaps in knowledge, future studies should:
Investigate the compound’s reactivity in Diels-Alder reactions using spectroscopic methods (e.g., NMR kinetics).
Compare its stability under catalytic conditions (e.g., acid/base or metal-mediated processes).
Explore substituent effects by synthesizing analogs with varying ester groups (e.g., isopropyl, benzyl).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
